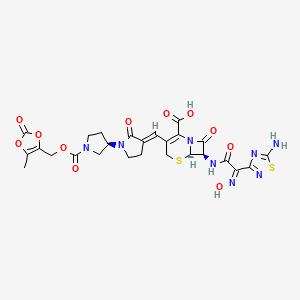

Ceftobiprole medocaril

Description

This compound is a prodrug of [ceftobiprole], a fifth-generation semisynthetic cephalosporin antibacterial. Ceftobiprole is a broad-spectrum agent with demonstrated activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Staphylcoccus aureus (methicillin-resistant Staphylococcus aureus; MRSA). The EMA's Committee for Medicinal Products for Human Use (CHMP) adopted a negative opinion of this compound in February 2010, recommending the refusal of its marketing authorization in the European Union primarily due to data quality issues in pivotal clinical studies. It received its first approval in Canada in October 2017 for use in certain patients with bacterial pneumonia, and was subsequently approved in the United States with additional indications for skin and skin structure infections and bacteremia in April 2024.

This compound Sodium is the sodim salt form of this compound, a water-soluble prodrug of ceftobiprole, a pyrrolidinone cephalosporin antibiotic, with bactericidal activity. Ceftobiprole binds to and inactivates penicillin-binding proteins (PBPs), enzymes involved in the terminal stages of bacterial cell wall assembly and cell wall reshaping during bacterial growth and division. This agent exhibits a broad spectrum of activity against gram-negative and gram-positive pathogens including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA). Ceftobiprole is refractory to hydrolysis by class A and class C lactamases.

a ceftobiprole prodrug

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N8O11S2/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31)/b11-6+,30-15-/t13-,16-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTSMHTWUFCYMJ-YIOMYIDASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\O)/C6=NSC(=N6)N)SC4)C(=O)O)/C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N8O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376653-43-9 | |

| Record name | Ceftobiprole medocaril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376653-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftobiprole Medocaril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376653439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftobiprole medocaril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEFTOBIPROLE MEDOCARIL FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXV28V1B07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ceftobiprole Medocaril Against MRSA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftobiprole (B606590) medocaril is a fifth-generation cephalosporin (B10832234) with potent bactericidal activity against a broad spectrum of pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals. The core of ceftobiprole's efficacy against MRSA lies in its ability to effectively bind to and inhibit Penicillin-Binding Protein 2a (PBP2a), the key determinant of methicillin (B1676495) resistance in staphylococci.

Pharmacokinetics: From Prodrug to Active Moiety

Ceftobiprole is administered intravenously as the water-soluble prodrug, ceftobiprole medocaril.[1][2] This formulation enhances its stability and solubility for administration. Following intravenous infusion, this compound is rapidly and completely converted to its active form, ceftobiprole, by plasma esterases.[1][2][3][4] This conversion is a swift process, generally occurring in under a minute, and is minimally affected by other medications or patient disease states.[1]

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of ceftobiprole stems from its inhibition of bacterial cell wall synthesis.[3][4] Like other β-lactam antibiotics, ceftobiprole targets and binds to essential penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[4] By binding to these enzymes, ceftobiprole inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][4]

Overcoming MRSA Resistance: High Affinity for PBP2a

The primary mechanism of resistance in MRSA is the expression of PBP2a, encoded by the mecA gene. PBP2a has a low affinity for most β-lactam antibiotics, allowing it to continue cell wall synthesis even in their presence. Ceftobiprole is distinguished by its high binding affinity for PBP2a.[3][4][5] It forms a stable acyl-enzyme complex with PBP2a, effectively inhibiting its function.[1] This strong interaction is a key contributor to ceftobiprole's potent activity against MRSA.[3][4] The effectiveness of ceftobiprole against MRSA is attributed to a combination of an increased rate of acylation, high intrinsic affinity, and a low deacylation rate, leading to significant inhibition of the PBP2a active site.[6]

Quantitative Data

In Vitro Susceptibility of S. aureus

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ceftobiprole against methicillin-susceptible S. aureus (MSSA) and MRSA isolates from various studies.

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| MSSA | 11,563 | 0.5 | 0.5 | [7] |

| MRSA | 8,184 | 1 | 2 | [7] |

| MDR MRSA | - | 1 | 2 | [7] |

| MSSA | - | 0.25 | 1 | [8] |

| MRSA | - | 0.5 | 1 | [8] |

| MSSA | - | 0.25 | 0.5 | [9] |

| MRSA | - | 1 | 2 | [9] |

| MRSA | 49 | 1 | 1.5 | [10] |

MDR: Multidrug-resistant

Penicillin-Binding Protein (PBP) Affinity

The table below presents the 50% inhibitory concentrations (IC₅₀) of ceftobiprole for various PBPs in S. aureus.

| PBP Target | S. aureus Strain | Ceftobiprole IC₅₀ (μg/mL) | Reference |

| PBP1 | ATCC 29213 (MSSA) | ≤1 | [8] |

| PBP2 | ATCC 29213 (MSSA) | ≤1 | [8] |

| PBP3 | ATCC 29213 (MSSA) | ≤1 | [8] |

| PBP4 | ATCC 29213 (MSSA) | ≤1 | [8] |

| PBP2a | OC 3726 (MRSA) | 0.6 - 1.7 | [1] |

| PBP2a | MRSA | <1 | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of ceftobiprole.

Penicillin-Binding Protein (PBP) Binding Assay

A competitive binding assay is commonly employed to determine the affinity of ceftobiprole for PBPs, particularly PBP2a.

Methodology:

-

Preparation of MRSA Membranes: Isolate membrane fractions containing PBPs from an MRSA strain.

-

Saturation of non-PBP2a PBPs (Optional but recommended for PBP2a-specific assays): Pre-incubate the membrane preparation with an excess of a β-lactam that has a low affinity for PBP2a (e.g., clavulanic acid) to saturate other PBPs.

-

Competitive Binding: Incubate the membrane preparation with varying concentrations of ceftobiprole for a defined period (e.g., 10-30 minutes) to allow for binding to PBP2a.

-

Fluorescent Labeling: Add a fluorescently labeled β-lactam probe (e.g., Bocillin-FL or a biotinylated ampicillin (B1664943) followed by a fluorescent streptavidin conjugate) at a saturating concentration and incubate for a further defined period. This probe will bind to any PBP2a not occupied by ceftobiprole.

-

Detection and Quantification: Separate the PBP-probe complexes by SDS-PAGE. Visualize the fluorescent bands using an appropriate imager. The intensity of the fluorescent signal is inversely proportional to the amount of ceftobiprole bound to PBP2a.

-

IC₅₀ Determination: Quantify the band intensities and calculate the IC₅₀ value, which is the concentration of ceftobiprole required to inhibit 50% of the binding of the fluorescent probe to PBP2a.

Time-Kill Curve Analysis

Time-kill assays are performed to assess the bactericidal activity of ceftobiprole over time.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain in a suitable broth medium (e.g., CAMHB) to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to Ceftobiprole: Add ceftobiprole at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

-

Incubation and Sampling: Incubate the cultures at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates (e.g., Trypticase Soy Agar). Incubate the plates for 24-48 hours.

-

Data Analysis: Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point. Plot the log₁₀ CFU/mL against time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[12]

Conclusion

This compound's mechanism of action against MRSA is a well-defined process involving its conversion to the active form, ceftobiprole, which then effectively inhibits bacterial cell wall synthesis by binding to and inactivating PBP2a. This high affinity for the primary determinant of methicillin resistance underlies its potent anti-MRSA activity. The quantitative data from in vitro susceptibility testing and PBP binding assays consistently demonstrate its efficacy. The standardized experimental protocols outlined provide a framework for the continued investigation and development of this important antimicrobial agent.

References

- 1. journals.asm.org [journals.asm.org]

- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Broth microdilution susceptibility testing. [bio-protocol.org]

- 6. Structural Insights into the Anti-methicillin-resistant Staphylococcus aureus (MRSA) Activity of Ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antistaphylococcal Activity of Ceftobiprole, a New Broad-Spectrum Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Ceftobiprole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftobiprole (B606590) is a fifth-generation cephalosporin (B10832234) with broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1][2][3] Notably, it is the first cephalosporin to demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Administered intravenously as the prodrug ceftobiprole medocaril, it is rapidly converted to its active form, ceftobiprole, by plasma esterases.[4][6] This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of ceftobiprole, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacokinetics

Ceftobiprole exhibits linear pharmacokinetics and is primarily eliminated through renal excretion.[6][7] Its pharmacokinetic profile is characterized by a relatively short half-life and distribution that approximates the extracellular fluid volume.[4]

Absorption and Distribution

Being an intravenous agent, ceftobiprole's bioavailability is 100%. The prodrug, this compound, is rapidly and almost completely converted to the active drug upon infusion.[4] Ceftobiprole has low plasma protein binding (approximately 16% in humans) and this binding is independent of drug concentration.[4][8] Its steady-state volume of distribution is around 18.4 liters in humans, which is similar to the volume of extracellular fluid.[4] Studies in animal models have shown good penetration into various tissues, including the epithelial lining fluid of the lungs.[5][9]

Metabolism and Excretion

Ceftobiprole undergoes minimal hepatic metabolism.[4] The primary metabolic pathway is the hydrolysis of the beta-lactam ring to form an inactive open-ring metabolite, which accounts for about 4% of the systemic exposure of ceftobiprole.[4] The drug is predominantly excreted unchanged in the urine, with approximately 80-90% of an administered dose recovered in the urine.[6][10] The primary mechanism of renal elimination is glomerular filtration.[4][11] Consequently, dose adjustments are necessary for patients with moderate to severe renal impairment.[6][7]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of ceftobiprole from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Ceftobiprole in Humans (Single 500 mg dose infused over 2 hours)

| Parameter | Value | Reference |

| Cmax (mg/L) | 29.2 ± 5.5 | [12] |

| AUC (mg·h/L) | 104 ± 13 | [12] |

| t½ (h) | 3.1 ± 0.3 | [12] |

| Vd (L) | 21.7 ± 3.3 | [12] |

| Plasma Protein Binding (%) | 16 | [12] |

| Total Clearance (L/h) | 4.8 ± 0.7 | [12] |

| Renal Clearance (L/h) | 4.1 ± 0.7 | [12] |

| Active Urinary Excretion (%) | 83.1 ± 9.1 | [12] |

Table 2: Pharmacokinetic Parameters of Ceftobiprole in Murine Models

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (min·µg/mL) | t½ (h) | Reference |

| Immunocompetent Mice (S. aureus skin infection) | 12.5 s.c. | 17 | 481 | ~0.5 | [13] |

| 50 s.c. | 66 | 2,336 | ~0.5 | [13] | |

| Immunocompromised Mice (P. aeruginosa skin infection) | 50 s.c. | 69 | - | ~0.5 | [13] |

| Neutropenic Mice (Thigh/Lung Infection) | Multiple Doses | - | AUC/dose: 1.8-2.8 | 0.29-0.51 | [14][15] |

| Infected Neutropenic BALB/c Mice (Pneumonia) | Multiple Doses | - | - | 0.25-0.45 | [5] |

Pharmacodynamics

The bactericidal activity of ceftobiprole is time-dependent, with the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) being the primary pharmacodynamic index correlating with efficacy.[6][9][14]

Mechanism of Action

Ceftobiprole exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][16] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][17] A key feature of ceftobiprole is its high affinity for PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are modified PBPs that confer resistance to many other β-lactam antibiotics.[1][16][17] This strong binding to otherwise resistant PBPs is a major contributor to its expanded spectrum of activity.[1][17]

In Vivo Efficacy and Pharmacodynamic Targets

Ceftobiprole has demonstrated efficacy in a variety of animal models of infection, including those caused by MRSA and penicillin-resistant S. pneumoniae.[14][18] The magnitude of the %fT > MIC required for efficacy varies depending on the pathogen.

Table 3: In Vivo Pharmacodynamic Targets for Ceftobiprole

| Pathogen Group | %fT > MIC for Static Effect | %fT > MIC for 2-log10 Kill | Reference |

| S. aureus | 14-28% | 29.3% ± 4.6% | [6][14] |

| S. pneumoniae | 15-22% | 25.8% ± 4.8% | [6][14] |

| Enterobacteriaceae | 36-45% | 64.5% ± 25.1% | [6][14] |

Post-Antibiotic Effect (PAE)

Ceftobiprole exhibits a post-antibiotic effect, which is the suppression of bacterial growth that persists after the antibiotic concentration has fallen below the MIC. The duration of the in vivo PAE is pathogen-dependent.

Table 4: In Vivo Post-Antibiotic Effect of Ceftobiprole

| Pathogen | Animal Model | PAE Duration (hours) | Reference |

| MRSA | Murine Thigh Infection | 3.8 - 4.8 | [14][15] |

| Penicillin-Resistant S. pneumoniae | Murine Thigh Infection | 0 - 0.8 | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of common experimental protocols used to evaluate the pharmacokinetics and pharmacodynamics of ceftobiprole.

Murine Thigh Infection Model

This model is frequently used to determine the PK/PD index that best correlates with efficacy and to quantify the magnitude of this index required for different levels of bacterial killing.

-

Animal Model: Typically, neutropenic mice are used to isolate the effect of the antibiotic from the host immune response.[14][15] Neutropenia is induced by injecting cyclophosphamide (B585) intraperitoneally.[19]

-

Infection: A standardized inoculum of the test organism is injected into the thigh muscle of the mice.[14][19]

-

Treatment: Ceftobiprole is administered subcutaneously or intravenously at various doses and dosing intervals to simulate different human exposures.[14][19]

-

Sample Collection and Analysis: At predetermined time points, mice are euthanized, and their thighs are excised and homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenate. Blood samples are also collected to determine the serum concentrations of ceftobiprole, typically by a microbiological assay or liquid chromatography-mass spectrometry (LC-MS).[14][15][19]

-

Data Analysis: The change in bacterial load over time is correlated with pharmacokinetic parameters (e.g., AUC/MIC, Cmax/MIC, %fT > MIC) to identify the most predictive PK/PD index.[19]

Murine Pneumonia Model

This model is used to evaluate the efficacy of ceftobiprole in treating respiratory tract infections.

-

Animal Model: Immunocompromised (e.g., neutropenic) mice are often used.[5][9]

-

Infection: Mice are infected via intranasal or intratracheal instillation of a bacterial suspension.[5][9]

-

Treatment: Ceftobiprole is administered, typically subcutaneously, at various doses.[5][9]

-

Sample Collection and Analysis: At the end of the treatment period, lungs are harvested and homogenized to determine the bacterial load. Blood and bronchoalveolar lavage (BAL) fluid may also be collected to determine ceftobiprole concentrations in plasma and the epithelial lining fluid (ELF), respectively.[5][9]

-

Efficacy Evaluation: Efficacy is assessed by the reduction in bacterial counts in the lungs compared to untreated controls and by animal survival rates.[5][9]

Conclusion

Ceftobiprole is a potent, broad-spectrum cephalosporin with a well-characterized in vivo pharmacokinetic and pharmacodynamic profile. Its time-dependent bactericidal activity, driven by the %fT > MIC, and its unique ability to bind to resistant PBPs in key Gram-positive pathogens, make it a valuable agent in the treatment of serious bacterial infections. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important antibiotic. Further research will continue to refine our understanding of its optimal use in various clinical settings.

References

- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of ceftobiprole, an anti-MRSA cephalosporin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic Characterization of Ceftobiprole in Experimental Pneumonia Caused by Phenotypically Diverse Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Dosing of this compound for the Treatment of Hospital- and Community-Acquired Pneumonia in Different Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Pharmacodynamic characterization of ceftobiprole in experimental pneumonia caused by phenotypically diverse Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population Pharmacokinetic Analysis of Ceftobiprole for Treatment of Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Activity of Ceftobiprole in Murine Skin Infections Due to Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. In vivo pharmacodynamics of ceftobiprole against multiple bacterial pathogens in murine thigh and lung infection models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ceftobiprole: in-vivo profile of a bactericidal cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vivo Pharmacodynamics of Ceftobiprole against Multiple Bacterial Pathogens in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

Ceftobiprole's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftobiprole (B606590) is a broad-spectrum, fifth-generation cephalosporin (B10832234) antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1] Its efficacy is particularly notable against challenging resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[2][3] The primary mechanism of action for ceftobiprole, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[1] This is achieved through high-affinity binding to essential penicillin-binding proteins (PBPs), which are enzymes critical for the final stages of peptidoglycan synthesis.[1][4] This guide provides an in-depth technical overview of ceftobiprole's binding affinity to various PBPs, details the experimental protocols used for these determinations, and illustrates the underlying mechanisms and workflows.

Core Mechanism of Action

Ceftobiprole's potent antibacterial effect stems from its ability to form a stable acyl-enzyme complex with the transpeptidase domain of PBPs.[4] This covalent modification inactivates the enzyme, disrupting the cross-linking of peptidoglycan strands. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1] A key feature of ceftobiprole is its strong affinity for PBP2a in MRSA and PBP2x in PRSP, which are notoriously resistant to other β-lactams.[2][3][5]

Quantitative Binding Affinity Data

The binding affinity of ceftobiprole to various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. The following tables summarize the IC50 values of ceftobiprole against PBPs from key bacterial pathogens.

Table 1: Ceftobiprole Binding Affinity (IC50, µg/mL) in Gram-Positive Bacteria

| Organism (Strain) | PBP | Ceftobiprole IC50 (µg/mL) | Comparator IC50 (µg/mL) |

| Staphylococcus aureus | |||

| MSSA (ATCC 29213)[6][7] | PBP1 | ≤1 | - |

| PBP2 | ≤1 | - | |

| PBP3 | ≤1 | >20 (Ceftriaxone) | |

| PBP4 | ≤1 | - | |

| MRSA (OC 3726)[6][7] | PBP2a | 0.9 | >50 (Ceftriaxone), >50 (Ceftazidime) |

| Streptococcus pneumoniae | |||

| Penicillin-Susceptible (OC 8865)[7] | PBP1a | 0.03 | 0.01 (Ceftriaxone) |

| PBP1b | 0.05 | 0.03 (Ceftriaxone) | |

| PBP2x | 0.01 | 0.03 (Ceftriaxone) | |

| PBP2a | 0.03 | 0.1 (Ceftriaxone) | |

| PBP2b | 0.06 | >1 (Ceftriaxone) | |

| PBP3 | 0.02 | 0.02 (Ceftriaxone) | |

| Penicillin-Resistant (OC 8819)[7] | PBP1a | 0.1 | 0.02 (Ceftriaxone) |

| PBP1b | >8 | 0.02 (Ceftriaxone) | |

| PBP2x | 1 | 8 (Ceftriaxone) | |

| PBP2a | 0.1 | 0.5 (Ceftriaxone) | |

| PBP2b | >8 | >8 (Ceftriaxone) | |

| PBP3 | 0.01 | 0.01 (Ceftriaxone) | |

| Enterococcus faecium (D63r)[8] | PBP1 | <1 | - |

| PBP2 | 0.2 | - | |

| PBP3 | <1 | - | |

| PBP4 | ≥1 | - | |

| PBP5fm | ≥1 | - |

Table 2: Ceftobiprole Binding Affinity (IC50, µg/mL) in Gram-Negative Bacteria

| Organism (Strain) | PBP | Ceftobiprole IC50 (µg/mL) |

| Escherichia coli (MC4100)[7] | PBP1a | 0.2 |

| PBP1b | 0.2 | |

| PBP2 | 0.6 | |

| PBP3 | 0.1 | |

| PBP4 | 0.5 | |

| PBP5/6 | >32 | |

| Pseudomonas aeruginosa (PAO1)[6][7] | PBP1a | 0.2 |

| PBP1b | 0.1 | |

| PBP2 | 3 | |

| PBP3 | 0.1 | |

| PBP4 | 2 | |

| PBP5/6 | >32 |

Experimental Protocols

The determination of ceftobiprole's binding affinity to PBPs is primarily conducted using a competitive binding assay. This method relies on the competition between unlabeled ceftobiprole and a fluorescently labeled β-lactam probe (e.g., Bocillin FL) for binding to the active sites of PBPs.

Key Experimental Methodology: Competitive PBP Binding Assay

-

Preparation of Bacterial Membranes or Whole Cells:

-

Competitive Incubation:

-

Isolated membranes or whole cells are pre-incubated with varying concentrations of unlabeled ceftobiprole. This allows ceftobiprole to bind to the PBPs.

-

In the specific case of determining affinity for PBP2a in MRSA, membranes are often pre-incubated with clavulanic acid to saturate all other PBPs, isolating PBP2a for the competitive assay.[9]

-

-

Fluorescent Labeling:

-

Detection and Quantification:

-

The reaction is stopped, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The fluorescently labeled PBPs are visualized using a fluor-imager.

-

The intensity of the fluorescent signal for each PBP band is quantified. A lower fluorescence intensity compared to a no-drug control indicates greater binding of ceftobiprole.

-

-

IC50 Calculation:

-

The IC50 value is determined as the concentration of ceftobiprole that results in a 50% reduction in the fluorescent signal from Bocillin FL binding to a specific PBP, as compared to the control sample without any competing drug.[9]

-

Visualizations

Mechanism of Action: PBP Inhibition

Caption: Ceftobiprole inhibits PBP-mediated peptidoglycan synthesis, leading to cell lysis.

Experimental Workflow: Competitive PBP Binding Assay

Caption: Workflow for determining PBP binding affinity using a competitive fluorescence assay.

Conclusion

Ceftobiprole demonstrates potent and broad-spectrum activity by effectively binding to and inhibiting a wide range of essential PBPs in both Gram-positive and Gram-negative bacteria. Its high affinity for the altered PBPs in resistant strains like MRSA and PRSP underscores its clinical significance. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and professionals in the field of antibiotic drug development.

References

- 1. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]

- 2. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medscape.com [medscape.com]

- 4. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of Ceftobiprole with the Low-Affinity PBP 5 of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Ceftobiprole Against Gram-Positive and Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftobiprole (B606590), an advanced-generation parenteral cephalosporin (B10832234), demonstrates broad-spectrum in vitro activity against a wide array of clinically significant Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its antimicrobial profile, detailing its potent activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. The document summarizes key quantitative data, outlines standardized experimental protocols for susceptibility testing, and illustrates the drug's mechanism of action and testing workflows through detailed diagrams. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Introduction

Ceftobiprole is a bactericidal cephalosporin that exerts its effect by inhibiting bacterial cell wall synthesis.[1][2] Its unique structure allows for high-affinity binding to essential penicillin-binding proteins (PBPs), including those that confer resistance to other β-lactam antibiotics, such as PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae.[1][3][4] This potent and broad-spectrum activity makes ceftobiprole a valuable agent in the context of rising antimicrobial resistance. This guide presents a detailed examination of its in vitro performance against a comprehensive panel of bacterial isolates.

Mechanism of Action

Ceftobiprole's primary mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] By binding to PBPs, which are transpeptidases essential for cross-linking peptidoglycan strands, ceftobiprole disrupts cell wall integrity, leading to cell lysis and bacterial death.[1][2] Notably, it demonstrates strong binding to PBP2a of MRSA and PBP2x of penicillin-resistant S. pneumoniae, overcoming common resistance mechanisms.[2][4] In Gram-negative bacteria such as Escherichia coli, ceftobiprole effectively binds to PBP2 and PBP3.[1][5]

Caption: Ceftobiprole's mechanism of action targeting bacterial cell wall synthesis.

In Vitro Activity Data

The in vitro activity of ceftobiprole has been extensively evaluated against a global collection of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively), and the percentage of susceptible isolates.

Gram-Positive Bacteria

Ceftobiprole demonstrates potent activity against a wide range of Gram-positive organisms, including resistant phenotypes.

| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptible (%) | Reference(s) |

| Staphylococcus aureus | All | 19,764 | 0.5 | 2 | 99.7 | [6][7] |

| Methicillin-Susceptible (MSSA) | - | 0.25 - 0.5 | 0.5 | 100 | [4][6][8][9] | |

| Methicillin-Resistant (MRSA) | 8,184 | 1 | 2 | 97.2 - 99.5 | [4][6][8][10][11] | |

| Vancomycin-Intermediate (VISA) | - | - | 2 | - | [4][10] | |

| Vancomycin-Resistant (VRSA) | - | - | 1 | - | [10] | |

| Coagulase-Negative Staphylococci | Methicillin-Susceptible | - | 0.12 | 0.25 | - | [4][12] |

| Methicillin-Resistant | - | 1 | 2 | - | [4][12][13] | |

| Streptococcus pneumoniae | All | 3,007 | 0.015 | 0.5 | 97.8 | [11][14] |

| Penicillin-Susceptible | - | ≤0.06 | ≤0.06 - 0.015 | - | [4][12] | |

| Penicillin-Intermediate | - | ≤0.06 | 0.12 - 0.25 | - | [4][12] | |

| Penicillin-Resistant | - | 0.25 | 0.5 - 1.0 | - | [4][12][15] | |

| Enterococcus faecalis | - | - | 0.25 - 0.5 | 2 | 100 | [8][13][16] |

| Enterococcus faecium | - | - | >32 | >32 | - | [13] |

Gram-Negative Bacteria

Ceftobiprole's activity against Gram-negative bacteria is robust, particularly against non-ESBL producing Enterobacterales and Pseudomonas aeruginosa.

| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptible (%) | Reference(s) |

| Escherichia coli | Non-ESBL | - | 0.03 | 0.06 - 0.12 | 99.8 | [12][16] |

| ESBL-producing | - | >64 | >64 | - | [13][17] | |

| Klebsiella pneumoniae | Non-ESBL | - | 0.03 | 0.06 - 0.12 | 99.6 | [12][16] |

| Proteus mirabilis | Non-ESBL | - | 0.03 | 0.06 - 0.12 | - | [12] |

| Enterobacter cloacae | - | - | - | - | - | [8] |

| Pseudomonas aeruginosa | All | - | 2 | 16 | 72.7 | [13][16] |

| Ceftazidime-Susceptible | - | - | 8 | 78.4 | [1][15] | |

| Ceftazidime-Resistant | - | - | >32 - >64 | 22.7 | [1][15] | |

| Acinetobacter spp. | - | - | - | >32 | - | [12] |

| Haemophilus influenzae | - | - | - | - | 99.6 | [9][16] |

| Moraxella catarrhalis | - | - | - | - | 99.6 | [9][16] |

Experimental Protocols

The in vitro susceptibility data presented in this guide are predominantly derived from studies adhering to standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum:

-

Bacterial isolates are cultured on appropriate agar (B569324) media to obtain isolated colonies.

-

Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Ceftobiprole and comparator agents are serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB).

-

These dilutions are dispensed into the wells of a microtiter plate.

-

-

Inoculation and Incubation:

-

The standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Caption: A generalized workflow for antimicrobial susceptibility testing via broth microdilution.

Conclusion

Ceftobiprole exhibits potent and broad-spectrum in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria. Its efficacy against multidrug-resistant pathogens, including MRSA and penicillin-resistant S. pneumoniae, underscores its potential as a significant therapeutic option. The data and protocols presented in this guide provide a foundational resource for further research and development in the field of antimicrobial chemotherapy. Continued surveillance of its activity is warranted to monitor for any potential changes in susceptibility patterns over time.

References

- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]

- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. jmilabs.com [jmilabs.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Activity of ceftobiprole against methicillin-resistant Staphylococcus aureus strains with reduced susceptibility to daptomycin, linezolid or vancomycin, and strains with defined SCCmec types [agris.fao.org]

- 11. In vitro activity of ceftobiprole and comparator antibiotics against contemporary European isolates (2016–19) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. copanusa.com [copanusa.com]

- 13. mdpi.com [mdpi.com]

- 14. Ceftobiprole Activity against Gram-Positive and -Negative Pathogens Collected from the United States in 2006 and 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emerging agents to combat complicated and resistant infections: focus on ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceftobiprole Activity against Gram-Positive and -Negative Pathogens Collected from the United States in 2006 and 2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Discovery and development history of ceftobiprole medocaril

An In-depth Technical Guide to the Discovery and Development of Ceftobiprole (B606590) Medocaril

Introduction and Discovery

Ceftobiprole is a fifth-generation cephalosporin (B10832234) antibiotic developed to address the rising challenge of antimicrobial resistance, particularly from Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its development originated from a lead optimization program focused on pyrrolidinone-3-ylidenemethyl cephalosporins. The active moiety, ceftobiprole (formerly BAL9141 or Ro 63-9141), was identified for its potent bactericidal activity.[3][4][5][6] To enable intravenous administration, the water-soluble prodrug, ceftobiprole medocaril sodium (formerly BAL5788 or Ro 65-5788), was created.[7][8] Following intravenous infusion, this compound is rapidly and almost completely converted to the active ceftobiprole by plasma esterases.[7][9][10]

Chemical Structure:

-

Ceftobiprole (Active Moiety): The core structure is a cephalosporin nucleus with a specialized side chain that confers its broad-spectrum activity.[11]

-

This compound (Prodrug): A carbamate (B1207046) prodrug designed to increase solubility for intravenous formulation.[8][12]

Mechanism of Action

Like other β-lactam antibiotics, ceftobiprole's bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[1][13] This is accomplished through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are the transpeptidases responsible for the final steps of peptidoglycan synthesis.[14]

Ceftobiprole's distinction lies in its high affinity for a broad range of PBPs across both Gram-positive and Gram-negative bacteria.[7][15] Critically, it demonstrates potent binding to modified PBPs that confer resistance to other β-lactams:

-

PBP2a (or PBP2') in MRSA: Ceftobiprole forms a stable acyl-enzyme complex with PBP2a, effectively inhibiting its function and restoring activity against MRSA.[7][13][15][16][17]

-

PBP2x and PBP2b in Streptococcus pneumoniae: It shows high affinity for PBP2x in penicillin-resistant S. pneumoniae (PRSP) and PBP2b in penicillin-intermediate strains, unlike many other cephalosporins such as ceftriaxone.[11][13][18][19]

-

Gram-Negative PBPs: In Escherichia coli, it strongly binds to the essential PBP2 and PBP3. In Pseudomonas aeruginosa, its binding profile is similar to cefepime (B1668827) but with enhanced binding to PBP2 and PBP3.[13][15][20]

This potent inhibition of essential PBPs disrupts cell wall integrity, leading to rapid cell lysis and death.[13][16]

Preclinical Development

In Vitro Activity

Ceftobiprole exhibits a broad spectrum of potent in vitro activity against a wide range of clinically relevant pathogens. Its activity is particularly notable against resistant Gram-positive organisms while maintaining coverage against many Gram-negative bacteria.[21][22][23]

Table 1: In Vitro Activity of Ceftobiprole Against Key Bacterial Pathogens

| Organism | Subtype | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|---|

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 |

| Methicillin-Resistant (MRSA) | 1 | 2 | |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.03 | 0.25 |

| Penicillin-Resistant | 0.25 | 0.5 | |

| Enterococcus faecalis | Ampicillin-Susceptible | 0.5 | 2 |

| Haemophilus influenzae | - | ≤0.06 | 0.12 |

| Escherichia coli | - | 0.12 | 1 |

| Klebsiella pneumoniae | - | 0.12 | 0.5 |

| Enterobacter cloacae | - | 0.25 | 8 |

| Pseudomonas aeruginosa | - | 4 | >32 |

Note: Data compiled from multiple surveillance studies.[3][21][22][24] MIC values can vary based on testing methodology and geographic region.

In Vivo Efficacy

The efficacy of ceftobiprole has been demonstrated in various animal infection models, which predict its clinical utility.[25]

-

Murine Sepsis and Skin Infection Models: Ceftobiprole was effective in reducing bacterial load and lesion size in skin infections caused by both MSSA, MRSA, and P. aeruginosa.[25][26] In bacteremia models, ceftobiprole treatment resulted in a significant reduction in bacterial load across multiple organs and 100% survival compared to 0-20% in untreated controls.[27][28]

-

Pneumonia Models: In experimental pneumonia models, ceftobiprole showed potent activity against both penicillin-resistant S. pneumoniae and MRSA.[25][29]

-

Endocarditis and Osteomyelitis Models: Ceftobiprole demonstrated efficacy equivalent or superior to comparators like vancomycin (B549263) in rat and rabbit models of endocarditis and osteomyelitis caused by MRSA.[6][25]

Experimental Protocol: Murine Thigh Infection Model

A commonly used protocol to determine in vivo efficacy and pharmacodynamic parameters is the neutropenic murine thigh infection model.[29]

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 before infection.

-

Infection: Mice are inoculated via intramuscular injection into the thigh with a standardized suspension (e.g., 10⁶ CFU/mL) of the test organism (e.g., MRSA or PRSP).

-

Treatment Initiation: Two hours post-inoculation, treatment begins. This compound is administered subcutaneously or intravenously at various dosing regimens.

-

Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The thigh muscles are excised, homogenized, and serially diluted.

-

Quantification: Dilutions are plated on appropriate agar (B569324) to determine the bacterial count (CFU/thigh). Efficacy is measured as the change in log₁₀ CFU/thigh over the 24-hour period compared to untreated controls.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Ceftobiprole exhibits pharmacokinetic properties similar to other renally cleared cephalosporins.[10][30]

Table 2: Key Pharmacokinetic Parameters of Ceftobiprole (500 mg dose) in Healthy Adults

| Parameter | Value | Reference |

|---|---|---|

| Prodrug Conversion | Rapid and >99% to active ceftobiprole | [9] |

| Half-life (t₁/₂) | ~3 hours | [9][30] |

| Volume of Distribution (Vd) | ~18 L (approximates extracellular fluid) | [9] |

| Plasma Protein Binding | ~16% (independent of concentration) | [9] |

| Metabolism | Minimal; primary metabolite is an inactive open-ring product | [9] |

| Excretion | Primarily renal (~89% of dose) via glomerular filtration |[9][10] |

The primary pharmacodynamic index predictive of ceftobiprole's efficacy is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[29] A target of 40-60% fT > MIC is associated with maximal bactericidal effect for cephalosporins. The standard dosing regimen of 500 mg infused over 2 hours every 8 hours is optimized to achieve this target for pathogens with an MIC of ≤4 mg/L.[11]

Clinical Development

This compound has undergone extensive clinical evaluation in Phase I, II, and III trials for several infectious diseases.

Phase III Clinical Trials

Pivotal Phase III trials have established the non-inferiority of ceftobiprole compared to standard-of-care regimens for complicated skin and skin structure infections (cSSSI), community-acquired pneumonia (CAP), and hospital-acquired pneumonia (HAP).

Table 3: Summary of Pivotal Phase III Clinical Trials for this compound

| Indication | Trial Design | Patient Population | Ceftobiprole Arm | Comparator Arm | Primary Endpoint & Result | Reference |

|---|---|---|---|---|---|---|

| HAP (excl. VAP) | Double-blind, non-inferiority | 781 adults with HAP | 500 mg IV q8h | Ceftazidime 2g IV q8h + Linezolid 600 mg IV q12h | Clinical Cure at TOC: 69.3% vs 71.3%(Non-inferior) | [31] |

| CAP (requiring hospitalization) | Double-blind, non-inferiority | 638 adults with CAP | 500 mg IV q8h | Ceftriaxone 2g IV q24h ± Linezolid | Clinical Cure at TOC: 86.6% vs 87.4% (CE)76.4% vs 79.3% (ITT)(Non-inferior) | [32][33][34] |

| ABSSSI (TARGET study) | Double-blind, non-inferiority | 679 adults with ABSSSI | 500 mg IV q8h | Vancomycin 1g or 15mg/kg IV q12h + Aztreonam | Early Clinical Response (48-72h): 91.3% vs 88.1%(Non-inferior) | [34][35] |

| S. aureus Bacteremia (ERADICATE study) | Double-blind, non-inferiority | 390 adults with SAB | 500 mg IV q6h | Daptomycin 6-10 mg/kg IV q24h ± Aztreonam | Overall Success at 70 days: 69.8% vs 68.7%(Non-inferior) | [34][35] |

| Pediatric Pneumonia (HAP or CAP) | Investigator-blinded, active-controlled | 138 patients (3mo to <18yr) | Weight-based dosing | SoC Cephalosporin ± Vancomycin | Clinical Cure at TOC: 90.4% vs 97.7%(Similar efficacy) | [36] |

TOC: Test-of-Cure; CE: Clinically Evaluable; ITT: Intent-to-Treat; HAP: Hospital-Acquired Pneumonia; CAP: Community-Acquired Pneumonia; ABSSSI: Acute Bacterial Skin and Skin Structure Infection; SAB: Staphylococcus aureus Bacteremia; SoC: Standard of Care.

Experimental Protocol: Phase III HAP Trial Workflow

The design of the Phase III trial in patients with HAP serves as a representative example of the clinical evaluation process.[31]

Safety and Tolerability

Across clinical trials, this compound was generally well-tolerated.[37] The most common treatment-related adverse events were generally mild to moderate and included nausea, vomiting, diarrhea, infusion site reactions, and hyponatremia.[33][37] Discontinuation rates due to adverse events were comparable to those for standard-of-care antibiotics.[37]

Regulatory History

-

Europe: this compound (brand names Zevtera®, Mabelio®) was approved in many European countries for the treatment of adults with CAP and HAP (excluding ventilator-associated pneumonia) based on the initial Phase III trial data.[23][32][37]

-

United States: After initial challenges, ceftobiprole gained Qualified Infectious Disease Product (QIDP) status from the FDA.[32][38] On April 3, 2024, the FDA approved this compound sodium (Zevtera®) for three indications:

-

Adults with Staphylococcus aureus bloodstream infections (bacteremia), including right-sided infective endocarditis.[34][39][40]

-

Adults with acute bacterial skin and skin structure infections (ABSSSI).[34][39][40]

-

Adult and pediatric patients (3 months to <18 years) with community-acquired bacterial pneumonia (CABP).[34][39][40]

-

References

- 1. Ceftobiprole - Wikipedia [en.wikipedia.org]

- 2. ceftobiprole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. copanusa.com [copanusa.com]

- 4. In vitro evaluation of BAL9141, a novel parenteral cephalosporin active against oxacillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bactericidal activity and synergy studies of BAL9141, a novel pyrrolidinone-3-ylidenemethyl cephem, tested against streptococci, enterococci and methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BAL9141, a novel extended-spectrum cephalosporin active against methicillin-resistant Staphylococcus aureus in treatment of experimental endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [drugfuture.com]

- 9. Pharmacokinetics and pharmacodynamics of ceftobiprole, an anti-MRSA cephalosporin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. seq.es [seq.es]

- 12. tga.gov.au [tga.gov.au]

- 13. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Sodium | C26H26N8O11S2 | CID 135413544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binding of ceftobiprole and comparators to the penicillin-binding proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Affinity of ceftobiprole for penicillin-binding protein 2b in Streptococcus pneumoniae strains with various susceptibilities to penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. In vitro activity profile of ceftobiprole, an anti-MRSA cephalosporin, against recent gram-positive and gram-negative isolates of European origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. In vitro activity of ceftobiprole and comparator antibiotics against contemporary European isolates (2016–19) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Ceftobiprole: in-vivo profile of a bactericidal cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. Efficacy of ceftobiprole in a murine model of bacteremia and disseminated infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. microbiologyresearch.org [microbiologyresearch.org]

- 29. In Vivo Pharmacodynamics of Ceftobiprole against Multiple Bacterial Pathogens in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Ceftobiprole: pharmacokinetics and PK/PD profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A Phase 3 Randomized Double-Blind Comparison of this compound Versus Ceftazidime Plus Linezolid for the Treatment of Hospital-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Ceftobiprole for the treatment of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 33. This compound: A New Fifth-Generation Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. drugtopics.com [drugtopics.com]

- 35. tandfonline.com [tandfonline.com]

- 36. A Phase 3, Randomized, Investigator-blinded Trial Comparing Ceftobiprole With a Standard-of-care Cephalosporin, With or Without Vancomycin, for the Treatment of Pneumonia in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 37. This compound: a review of its use in patients with hospital- or community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Ceftobiprole Activity against Bacteria from Skin and Skin Structure Infections in the United States from 2016 through 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 39. This compound for skin and skin-structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

The Conversion of Ceftobiprole Medocaril to Active Ceftobiprole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftobiprole (B606590) medocaril is a water-soluble prodrug of the fifth-generation cephalosporin (B10832234) antibiotic, ceftobiprole.[1][2] This design overcomes the limited aqueous solubility of the active moiety, enabling intravenous administration for the treatment of serious bacterial infections.[2] The conversion of ceftobiprole medocaril to its active form, ceftobiprole, is a rapid and efficient process occurring in the bloodstream. This technical guide provides an in-depth overview of this critical activation step, including the enzymatic pathways involved, quantitative pharmacokinetic data, and detailed experimental protocols for studying this conversion. The information presented is intended to support further research and development in the field of antimicrobial agents.

Introduction

Ceftobiprole is a broad-spectrum cephalosporin with potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2] To facilitate its clinical use, the active compound was formulated as a water-soluble prodrug, this compound sodium. Following intravenous infusion, this compound undergoes rapid hydrolysis to release the active ceftobiprole. This conversion is a critical step in the drug's mechanism of action, ensuring that therapeutic concentrations of the active antibiotic are achieved systemically. Understanding the specifics of this prodrug conversion is essential for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring clinical efficacy.

The Conversion Pathway

The conversion of this compound to ceftobiprole is an enzymatic hydrolysis reaction. The medocaril moiety is cleaved off by non-specific plasma esterases, primarily type A esterases, to yield the active ceftobiprole molecule.[2] This process is remarkably rapid, with the conversion being essentially complete within minutes of administration.[1] The byproducts of this hydrolysis are diacetyl and carbon dioxide, which are endogenous and readily cleared from the body.

The active ceftobiprole is then minimally metabolized to a microbiologically inactive open-ring metabolite.[2] This open-ring metabolite accounts for approximately 4% of the parent drug's exposure in individuals with normal renal function.[2]

Quantitative Data

The rapid and complete conversion of this compound to ceftobiprole results in the pharmacokinetic profile of the prodrug being largely unquantifiable in clinical studies, with concentrations being negligible and only measurable during infusion.[3] Consequently, pharmacokinetic data primarily focuses on the active moiety, ceftobiprole.

Table 1: Pharmacokinetic Parameters of Ceftobiprole in Healthy Adults

| Parameter | Single 500 mg Dose (2-hour infusion) | Multiple 500 mg Doses (q8h, 2-hour infusion) |

| Cmax (µg/mL) | 29.2 ± 5.52 | 33.0 ± 4.83 |

| AUC (µg·h/mL) | 90.0 ± 12.4 | 102 ± 11.9 |

| T½ (hours) | 3.1 ± 0.3 | 3.3 ± 0.3 |

| CL (L/h) | 4.89 ± 0.69 | 4.98 ± 0.58 |

| Vss (L) | ~18 | ~18 |

| Protein Binding | 16% | 16% |

Data compiled from multiple sources. Cmax: Maximum plasma concentration, AUC: Area under the concentration-time curve, T½: Elimination half-life, CL: Total body clearance, Vss: Volume of distribution at steady state.

Table 2: Urinary Excretion of Ceftobiprole and Metabolites

| Compound | Percentage of Administered Dose Recovered in Urine |

| Ceftobiprole (active) | ~83% |

| Open-ring Metabolite (inactive) | ~5% |

| This compound (prodrug) | <1% |

This data underscores the rapid and near-complete conversion of the prodrug and the primary renal route of elimination for the active compound.

Experimental Protocols

In Vitro Conversion of this compound

This protocol describes a general method for assessing the in vitro conversion of this compound to ceftobiprole in various biological matrices.

Objective: To determine the rate and extent of conversion of this compound to ceftobiprole in human plasma and other relevant biological matrices, and to investigate the role of specific enzymes using inhibitors.

Materials:

-

This compound reference standard

-

Ceftobiprole reference standard

-

Human plasma (pooled, heparinized)

-

Post-mitochondrial supernatant fractions (S9) from human liver, kidney, and intestine

-

Erythrocytes

-

Enzyme inhibitors (e.g., paraoxon (B1678428) for carboxylesterases, physostigmine (B191203) for cholinesterases)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound, ceftobiprole, and enzyme inhibitors in an appropriate solvent (e.g., DMSO or water).

-

Incubation:

-

Pre-warm biological matrices (plasma, S9 fractions, etc.) to 37°C.

-

In separate microcentrifuge tubes, add the biological matrix.

-

For inhibitor studies, pre-incubate the matrix with the specific enzyme inhibitor for a designated time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

-

Incubate the reaction mixtures at 37°C with gentle shaking.

-

-

Time-course Sampling: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of sample).

-

Vortex the mixture vigorously to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis: Analyze the samples for the concentrations of this compound and ceftobiprole using a validated LC-MS/MS method.

Analytical Method for Quantification

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the simultaneous quantification of this compound and ceftobiprole in biological matrices.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic content.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion > Product ion

-

Ceftobiprole: Precursor ion > Product ion

-

Internal Standard: Precursor ion > Product ion

-

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Signaling Pathways and Logical Relationships

The primary "pathway" in this context is the direct enzymatic conversion. However, the investigation of this pathway often involves a logical experimental design to elucidate the contributing enzymes.

Conclusion

The conversion of this compound to active ceftobiprole is a rapid and efficient process mediated by plasma esterases. This prodrug strategy successfully enables the intravenous administration of a potent, broad-spectrum antibiotic. The pharmacokinetic profile of ceftobiprole is well-characterized, with minimal contribution from the prodrug itself due to its rapid clearance via conversion. The experimental protocols outlined in this guide provide a framework for further investigation into the nuances of this conversion process, which can inform the development of future antimicrobial agents.

References

- 1. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of ceftobiprole, an anti-MRSA cephalosporin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Ceftobiprole: pharmacokinetics and PK/PD profile | Semantic Scholar [semanticscholar.org]

Navigating the Anaerobic Frontier: A Technical Guide to the In Vitro Spectrum of Activity of Ceftobiprole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectrum of activity of ceftobiprole (B606590), a broad-spectrum cephalosporin, against a range of clinically significant anaerobic bacteria. Through a comprehensive review of in vitro studies, this document provides quantitative susceptibility data, detailed experimental methodologies, and a visual representation of the testing workflow to support research and development efforts in the field of antimicrobial agents.

In Vitro Antimicrobial Activity of Ceftobiprole Against Anaerobic Bacteria

Ceftobiprole has demonstrated a variable spectrum of activity against anaerobic bacteria, with notable potency against many Gram-positive anaerobes and select Gram-negative species. Its efficacy is, however, limited against certain groups, particularly β-lactamase-producing strains.

Gram-Positive Anaerobes

Ceftobiprole generally exhibits good in vitro activity against a variety of Gram-positive anaerobic bacteria. This includes species within the genera Clostridium, Peptostreptococcus, and Finegoldia.

Table 1: In Vitro Activity of Ceftobiprole Against Gram-Positive Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference(s) |

| Clostridium difficile | - | - | - | 1 - 2 | [1] |

| Clostridium spp. | - | - | 4 | - | [1] |

| Finegoldia magna | - | - | 0.5 | - | [2] |

| Peptostreptococcus anaerobius | - | - | 4 | - | [2] |

| Anaerococcus prevotii | - | - | 0.125 | - | [2] |

| Peptoniphilus asaccharolyticus | - | - | 1 | - | [2] |

| Peptostreptococcus spp. | - | - | - | - | [3] |

| Eubacterium aerofaciens | - | - | - | 0.06 | [4] |

| Peptostreptococcus tetradius | - | - | - | 0.25 | [4] |

Ceftobiprole has demonstrated lower MICs for Clostridium perfringens and Clostridioides difficile compared to other cephalosporins[3]. Studies in mouse models suggest that ceftobiprole has a relatively low propensity to promote C. difficile infection due to its inhibitory activity against the organism and minimal disruption of the anaerobic microflora[1].

Gram-Negative Anaerobes

The activity of ceftobiprole against Gram-negative anaerobes is more varied. It is notably active against Fusobacterium nucleatum[3][5]. However, its efficacy against the Bacteroides fragilis group and other Gram-negative anaerobes is limited, particularly against isolates that produce β-lactamases[3][6]. β-lactamase-negative strains of the B. fragilis group and Prevotella species are more susceptible, with ceftobiprole MICs of ≤0.12 μg/mL for some isolates[4]. In contrast, β-lactamase-positive isolates can have MICs ranging from 4 to >64 μg/mL[4].

Table 2: In Vitro Activity of Ceftobiprole Against Gram-Negative Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference(s) |

| Bacteroides fragilis group (β-lactamase-negative) | 3 | - | - | ≤0.12 | [4] |

| Bacteroides fragilis group (β-lactamase-positive) | 5 | - | - | 4 to >64 | [4] |

| Prevotella spp. (β-lactamase-negative) | 3 | - | - | ≤0.12 | [4] |

| Prevotella spp. (β-lactamase-positive) | 5 | - | - | 4 to >64 | [4] |

| Fusobacterium nucleatum | - | - | - | ≤0.016 to 4 | [6] |

| Porphyromonas spp. | - | - | - | - | [3] |

It has been noted that ceftobiprole is less active in vitro than ceftriaxone (B1232239) against isolates of Fusobacterium spp., Prevotella spp., and Veillonella spp.[3].

Experimental Protocols for Anaerobic Susceptibility Testing

The determination of the in vitro activity of ceftobiprole against anaerobic bacteria is predominantly performed using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the M11-A8 guideline[4][6]. The two primary reference methods are the agar (B569324) dilution method and the broth microdilution method.

Agar Dilution Method

The agar dilution method is considered the gold standard for anaerobic susceptibility testing[7].

Protocol:

-

Media Preparation: Brucella agar supplemented with 5% laked sheep blood, 5 µg/mL hemin (B1673052), and 1 µg/mL Vitamin K1 is prepared[7]. A series of agar plates containing twofold dilutions of ceftobiprole are made.

-

Inoculum Preparation: A pure culture of the anaerobic isolate is grown on an appropriate agar plate for 24-48 hours in an anaerobic environment. Colonies are then suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard[2][3].

-

Inoculation: The standardized bacterial suspension is inoculated onto the surface of the ceftobiprole-containing agar plates using a Steers-Foltz replicator[7].

-

Incubation: The inoculated plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours[7].

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of ceftobiprole that completely inhibits visible growth on the agar surface[8].

Broth Microdilution Method

The broth microdilution method is a more user-friendly alternative for testing multiple antimicrobial agents simultaneously[4].

Protocol:

-

Media Preparation: A suitable broth medium, such as Schaedler broth or Brucella broth supplemented with hemin and vitamin K1, is used[9].

-

Plate Preparation: Microtiter plates containing serial twofold dilutions of ceftobiprole in the broth medium are prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the agar dilution method to a turbidity of a 0.5 McFarland standard[2][3]. This suspension is then further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: The inoculated microtiter plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of ceftobiprole that shows no visible turbidity or button of growth at the bottom of the well.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of anaerobic bacteria.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. Preparing inoculum for susceptibility testing of anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Preparing inoculum for susceptibility testing of anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ceftobiprole's Disruption of Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftobiprole (B606590), a broad-spectrum, fifth-generation cephalosporin, exhibits potent bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria, including challenging resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a critical process for bacterial viability.[1] This is achieved through high-affinity binding to essential penicillin-binding proteins (PBPs), the enzymes responsible for the final steps of peptidoglycan synthesis.[1] By forming a stable acyl-enzyme complex with these PBPs, ceftobiprole effectively blocks the transpeptidation reaction, leading to a weakened cell wall and subsequent cell lysis.[2] This guide provides an in-depth technical overview of ceftobiprole's interaction with bacterial cell wall synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ceftobiprole's bactericidal effect stems from its ability to interfere with the structural integrity of the bacterial cell wall.[3] Like other β-lactam antibiotics, its molecular structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows ceftobiprole to act as a suicide substrate for PBPs, which are bacterial transpeptidases.[4]

The key steps in ceftobiprole's mechanism of action are as follows:

-

High-Affinity Binding to PBPs: Ceftobiprole demonstrates potent binding to a broad range of PBPs in both Gram-positive and Gram-negative bacteria.[5] Notably, it has a strong affinity for PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are key determinants of β-lactam resistance.[1][5]

-

Formation of a Stable Acyl-Enzyme Complex: Upon binding, the β-lactam ring of ceftobiprole is opened, and the drug becomes covalently bonded to the active site serine of the PBP.[2][6] This forms a stable and long-lasting acyl-enzyme complex.[2] The presence of a large hydrophobic side chain at the C3 position of the ceftobiprole molecule facilitates a conformational change in PBP2a, leading to a more favorable and stronger interaction.[3]

-

Inhibition of Transpeptidation: The formation of this stable complex inactivates the PBP, preventing it from carrying out its essential function of cross-linking the peptide side chains of the peptidoglycan strands.[2]

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking compromises the structural integrity of the bacterial cell wall.[1] This leads to the activation of autolytic enzymes and, ultimately, cell lysis and bacterial death.[1][2]

The following diagram illustrates the inhibitory action of ceftobiprole on bacterial cell wall synthesis.

Caption: Ceftobiprole's inhibition of bacterial cell wall synthesis.

Quantitative Data: PBP Binding Affinity and Minimum Inhibitory Concentrations

The efficacy of ceftobiprole is quantitatively demonstrated by its low 50% inhibitory concentrations (IC50) for various PBPs and its low minimum inhibitory concentrations (MIC) against a range of bacterial pathogens.

Table 1: PBP Binding Affinity of Ceftobiprole (IC50 in μg/mL)

| Organism | PBP | Ceftobiprole IC50 (μg/mL) | Comparator IC50 (μg/mL) | Reference |

| S. aureus ATCC 29213 (MSSA) | PBP1 | 0.8 | Ceftriaxone: 1.5 | [5] |

| PBP2 | 1 | Ceftriaxone: 0.2 | [5] | |

| PBP3 | 0.05 | Ceftriaxone: 1 | [5] | |

| PBP4 | 0.8 | Ceftriaxone: >50 | [5] | |

| S. aureus OC 3726 (MRSA) | PBP2a | 0.16 | Ceftriaxone: >50 | [5] |

| S. pneumoniae OC 8865 (Penicillin-Susceptible) | PBP1a | 0.004 | Ceftriaxone: 0.008 | [5] |

| PBP2b | 0.06 | Ceftriaxone: >1 | [5] | |